![molecular formula C4H8BrCl B103958 1-Bromo-4-chlorobutane CAS No. 6940-78-9](/img/structure/B103958.png)
1-Bromo-4-chlorobutane
Overview
Description
1-Bromo-4-chlorobutane, also known as Tetramethylene chlorobromide, is a chemical compound with the formula C4H8BrCl . It has a molecular weight of 171.463 .
Synthesis Analysis
1-Bromo-4-chlorobutane can be synthesized by the addition of bromine to a mixture of phosphorus and d-chlorobutanol . Another method involves the reaction of benzyloxyacetic acid with n-butyllithium and diisopropylamine in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chlorobutane consists of a four-carbon chain (butane) with a bromine atom attached to the first carbon and a chlorine atom attached to the fourth carbon .Chemical Reactions Analysis
In a protic solvent, the SN2 reaction rate decreases due to solvation of the nucleophile . In a polar aprotic solvent, the SN2 reaction rate increases due to the absence of solvation of the nucleophile .Physical And Chemical Properties Analysis
1-Bromo-4-chlorobutane is a clear liquid with a density of 1.488 g/mL at 25 °C . It has a boiling point of 80-82 °C at 30 mmHg . The refractive index is 1.4875 .Scientific Research Applications
Organic Synthesis
1-Bromo-4-chlorobutane is often used in organic synthesis. It can act as a starting material or intermediate in the synthesis of various organic compounds .
Preparation of Other Halogenated Compounds
This compound can be used in the preparation of other halogenated compounds. For example, it can be used in the synthesis of alpha, omega-bromochloroalkanes .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-chlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSRGCVYOEDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049350 | |
Record name | 1-Bromo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chlorobutane | |
CAS RN |
6940-78-9 | |
Record name | 1-Bromo-4-chlorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chlorobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-chlorobutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 1-bromo-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-4-chlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-chlorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-4-CHLOROBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WY7Z6MQN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-bromo-4-chlorobutane?
A1: 1-Bromo-4-chlorobutane is a dihaloalkane with the molecular formula C4H8BrCl and a molecular weight of 171.46 g/mol. While specific spectroscopic data is not detailed in the provided abstracts, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q2: How is 1-bromo-4-chlorobutane used in organic synthesis?
A: 1-Bromo-4-chlorobutane serves as a versatile building block in organic synthesis. It's used for alkylation reactions, particularly in synthesizing heterocyclic compounds like thienothiepines, oxathiines, and dithiines. It's also employed in creating pharmaceutical intermediates, such as those for Aripiprazole, an antipsychotic drug.
Q3: Can 1-bromo-4-chlorobutane be selectively reduced?
A: Yes, lithium borohydride can selectively reduce the bromine atom in 1-bromo-4-chlorobutane to yield 1-chlorobutane with high yield (96%). This selectivity is also observed in the presence of other functional groups like nitro, ester, and nitrile groups, highlighting its utility in multi-step syntheses.
Q4: What are the applications of 1-bromo-4-chlorobutane in studying biological processes?
A: 1-Bromo-4-chlorobutane plays a crucial role in understanding glutathione conjugation pathways. Research shows that it reacts with glutathione, forming a sulfonium conjugate, similar to the chemotherapy drug Busulfan. This finding helps elucidate the metabolism and excretion mechanisms of Busulfan and related compounds.
Q5: How is 1-bromo-4-chlorobutane utilized in synthesizing bioactive compounds?
A: Researchers utilize 1-bromo-4-chlorobutane to synthesize various bioactive compounds. It's instrumental in creating Erysolin, a natural isothiocyanate with antitumor properties. It's also used in producing Raphanin, another naturally occurring isothiocyanate found in radish seeds with potential medicinal benefits.
Q6: Can 1-bromo-4-chlorobutane be used to synthesize complex molecules like Perhydrohistrionicotoxin?
A: While not a direct reagent, 1-bromo-4-chlorobutane plays a crucial role in the formal synthesis of (-)-Perhydrohistrionicotoxin (PHTX). It's used to introduce a four-carbon chain during the synthesis, highlighting its utility in constructing complex natural products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.